Strontium bromide

Beschreibung

Eigenschaften

CAS-Nummer |

10476-81-0 |

|---|---|

Molekularformel |

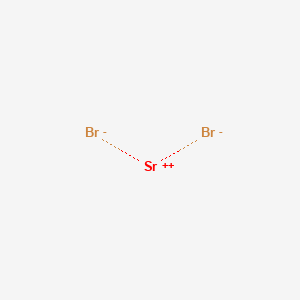

Br2Sr |

Molekulargewicht |

247.43 g/mol |

IUPAC-Name |

strontium;dibromide |

InChI |

InChI=1S/2BrH.Sr/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

YJPVTCSBVRMESK-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Sr+2] |

Kanonische SMILES |

[Br-].[Br-].[Sr+2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Strontium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium bromide (SrBr₂) is an inorganic salt that has garnered interest in various scientific and industrial fields, including pharmaceuticals, pyrotechnics, and materials science.[1] Its utility is intrinsically linked to its fundamental crystal structure and physicochemical properties. This technical guide provides a comprehensive overview of strontium bromide, focusing on its crystallographic forms, physical and chemical characteristics, and detailed experimental protocols for its synthesis and analysis. The information is presented to support researchers and professionals in leveraging the properties of this compound in their respective fields of study and development.

Crystallographic and Physicochemical Properties

Strontium bromide primarily exists in an anhydrous form and as various hydrates, with the hexahydrate (SrBr₂·6H₂O) being the most common.[2] The properties of these forms differ significantly, and a clear understanding of these is crucial for their application.

Data Presentation

The quantitative data for the different forms of strontium bromide are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Strontium Bromide

| Property | α-SrBr₂ (Anhydrous) | β-SrBr₂ (Anhydrous, High Temp.) |

| Crystal System | Tetragonal | Cubic |

| Space Group | P4/n (No. 85)[1] | Fm-3m |

| Lattice Parameters (Å) | a = 11.66, c = 7.20[3] | a ≈ 7.36 |

| Formula Units (Z) | 10 | 4 |

| Coordination (Sr²⁺) | 8[3] | 8 |

| Coordination (Br⁻) | 4[3] | 4 |

Table 2: Physicochemical Properties of Strontium Bromide and Its Hydrates

| Property | Anhydrous (SrBr₂) | Hexahydrate (SrBr₂·6H₂O) | Monohydrate (SrBr₂·H₂O) |

| Molar Mass ( g/mol ) | 247.43[4] | 355.53[1] | 265.44 |

| Appearance | White, odorless, crystalline powder[1] | Colorless, deliquescent crystals | White crystalline powder |

| Density (g/cm³) | 4.216[1] | 2.386[1] | - |

| Melting Point (°C) | 643[1] | 89 (decomposes)[5] | Decomposes |

| Boiling Point (°C) | 2146[1] | - | - |

| Solubility in Water ( g/100 mL) | 107[1] | Very soluble | Soluble in water |

| Solubility in Other Solvents | Soluble in ethanol, insoluble in diethyl ether[1] | Soluble in alcohol | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of strontium bromide are essential for reproducible research and development.

Synthesis of Strontium Bromide Hydrates

Strontium bromide hexahydrate can be synthesized through the reaction of strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) with hydrobromic acid (HBr).[1]

Protocol using Strontium Carbonate:

-

Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution) to a suspension of strontium carbonate in deionized water with constant stirring. The reaction will produce carbon dioxide gas. SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)

-

Crystallization: Once the effervescence ceases, gently heat the solution to ensure the reaction is complete and then filter to remove any unreacted strontium carbonate. Allow the resulting solution of aqueous strontium bromide to cool and then slowly evaporate the solvent at room temperature to crystallize the hexahydrate form.

-

Purification: The obtained crystals can be purified by recrystallization from deionized water.

Dehydration to Anhydrous Strontium Bromide

The anhydrous form of strontium bromide can be obtained from its hydrates through controlled heating.[1]

-

Hexahydrate to Dihydrate: Heat strontium bromide hexahydrate (SrBr₂·6H₂O) to 89 °C. At this temperature, it will lose four water molecules to form the dihydrate (SrBr₂·2H₂O).[1]

-

Dihydrate to Anhydrous: Further heating the dihydrate to 180 °C will result in the formation of anhydrous strontium bromide (SrBr₂).[1]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and phase transitions of strontium bromide hydrates.[6]

-

Sample Preparation: Accurately weigh 5-10 mg of the strontium bromide hydrate (B1144303) sample into an aluminum or platinum TGA/DSC pan.

-

Instrument Setup: Place the sample pan in the TGA/DSC instrument. Use an empty, sealed pan as a reference for DSC. Purge the system with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[2]

-

TGA/DSC Method:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 300 °C).[7]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis: Analyze the TGA curve to determine the temperatures of dehydration and the stoichiometry of water loss. Analyze the DSC curve to identify endothermic or exothermic transitions, such as decomposition and phase changes.[7]

X-ray Diffraction (XRD)

XRD is employed to determine the crystal structure and phase purity of strontium bromide.

-

Sample Preparation: Finely grind the strontium bromide sample to a homogenous powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Instrument Setup: Use a powder diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å).[1]

-

Data Collection:

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phases by comparison with standard diffraction databases. The lattice parameters can be refined from the peak positions.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships related to strontium bromide.

References

Strontium Bromide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of strontium bromide (SrBr₂) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise solubility data and an understanding of the methodologies for its determination.

Core Data: Solubility of Strontium Bromide

The solubility of strontium bromide in organic solvents is a critical parameter in various chemical processes, including synthesis, purification, and formulation. The following tables summarize the available quantitative data, offering a clear comparison of solubility across different solvents and temperatures.

Table 1: Solubility of Strontium Bromide in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 10 | 115 |

| 20 | 119.4 | |

| 30 | 123.4 | |

| 40 | 125.5 | |

| 50 | 129.6 | |

| 60 | 136.1 | |

| 70 | 144.6 | |

| Absolute Ethanol | 10 | 63.6 |

| 20 | 63.9 | |

| 30 | 64.9 | |

| 40 | 73.5 | |

| 50 | 75.2 | |

| 60 | 75.5 | |

| 70 | 75.7 | |

| 80 | 77.8 | |

| i-Amyl Alcohol | 25 | 37.7 |

Data sourced from Seidell, A. (1940). Solubilities of inorganic and metal organic compounds. 3rd ed., vol. 1. D. Van Nostrand Company.[1]

Table 2: Solubility of Strontium Bromide in Ketones

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 0 | 0.869 |

| 20 | 0.6 | |

| 50 | 0.274 |

Data sourced from Seidell, A. (1940). Solubilities of inorganic and metal organic compounds. 3rd ed., vol. 1. D. Van Nostrand Company.[1]

Qualitative Solubility Observations:

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. While the precise, historical methods for the data cited above may vary, a general and robust methodology for determining the solubility of an inorganic salt like strontium bromide in an organic solvent involves the equilibrium concentration method, often coupled with gravimetric or spectroscopic analysis.

General Experimental Protocol: Isothermal Equilibrium Method

This method relies on creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

Anhydrous Strontium Bromide (SrBr₂)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Drying oven

-

Gravimetric analysis equipment (e.g., evaporating dish) or a suitable spectroscopic instrument (e.g., ICP-OES for strontium analysis).

Procedure:

-

Sample Preparation: An excess amount of anhydrous strontium bromide is added to a known volume or mass of the organic solvent in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration: The container is placed in a temperature-controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Concentration Determination (Gravimetric Method):

-

A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

The solvent is carefully evaporated at a controlled temperature. For volatile organic solvents, this can be done in a fume hood or under a gentle stream of inert gas.

-

Once the solvent is completely removed, the evaporating dish containing the solid residue (strontium bromide) is placed in a drying oven to remove any residual solvent.

-

The dish is cooled in a desiccator and then weighed. The mass of the dissolved strontium bromide is determined by subtracting the initial mass of the evaporating dish.

-

The solubility is then calculated as the mass of the dissolved strontium bromide per a given mass or volume of the solvent.

-

-

Concentration Determination (Spectroscopic Method):

-

The clear, saturated filtrate is carefully diluted with a suitable solvent to a concentration range appropriate for the analytical instrument (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES).

-

The concentration of strontium in the diluted solution is measured using the calibrated instrument.

-

The original concentration in the saturated solution is then calculated by taking into account the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of strontium bromide in an organic solvent using the isothermal equilibrium method.

This guide provides essential data and a foundational understanding of the experimental procedures for determining the solubility of strontium bromide in organic solvents. For specific applications, it is recommended to consult peer-reviewed literature to obtain detailed protocols and to ensure the purity of the materials used.

References

An In-depth Technical Guide to Strontium Bromide (SrBr₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of strontium bromide (SrBr₂), a compound of significant interest in various scientific and pharmaceutical domains. The document details its fundamental chemical and physical properties, provides explicit protocols for its synthesis and analysis, and explores its biological mechanism of action, particularly its role as an anticonvulsant. Quantitative data is systematically presented in tables, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Strontium Bromide

Strontium bromide is an inorganic salt that exists primarily in its anhydrous (SrBr₂) and hexahydrate (SrBr₂·6H₂O) forms. At room temperature, it is a white, odorless, crystalline powder.[1] Its properties are critical for its application in both chemical synthesis and pharmaceutical formulations.

Quantitative Data Summary

The key physical and chemical properties of strontium bromide are summarized in the table below for easy reference and comparison.

| Property | Anhydrous Strontium Bromide (SrBr₂) | Hexahydrate Strontium Bromide (SrBr₂·6H₂O) |

| Chemical Formula | SrBr₂ | SrBr₂·6H₂O |

| Molar Mass | 247.43 g/mol [1] | 355.53 g/mol [1] |

| Appearance | White crystalline powder[1] | White crystalline powder |

| Density | 4.216 g/cm³[1] | 2.386 g/cm³[1] |

| Melting Point | 643 °C (916 K)[1] | Decomposes at 89 °C to dihydrate[1] |

| Boiling Point | 2,146 °C (2,419 K)[1] | Not applicable |

| Solubility in Water | 107 g/100 mL[1] | Highly soluble |

| Crystal Structure | Tetragonal (α-SrBr₂) below 650 °C[1] | - |

Synthesis of Strontium Bromide

The synthesis of strontium bromide is typically achieved through the neutralization of a strontium base with hydrobromic acid. The resulting product is the hexahydrate form, which can then be dehydrated to yield anhydrous SrBr₂.[1]

Synthesis Workflow Diagram

The logical flow for the laboratory-scale synthesis of anhydrous strontium bromide from strontium carbonate is depicted below.

Caption: Workflow for the synthesis of anhydrous Strontium Bromide.

Experimental Protocol: Synthesis from Strontium Carbonate

This protocol describes the synthesis of anhydrous strontium bromide from strontium carbonate.

-

Reaction: In a fume hood, suspend a stoichiometric amount of strontium carbonate (SrCO₃) powder in a beaker of deionized water with continuous stirring. Slowly and carefully add a 48% aqueous solution of hydrobromic acid (HBr) dropwise. The reaction will produce effervescence as carbon dioxide gas is released. Continue adding HBr until the effervescence ceases, indicating the complete consumption of the carbonate.[2]

-

Reaction Equation:SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂

-

-

Filtration: Once the reaction is complete, filter the resulting solution using vacuum filtration to remove any unreacted strontium carbonate or other solid impurities.[2]

-

Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat it to reduce the volume of water, thereby concentrating the strontium bromide solution. Allow the concentrated solution to cool slowly at room temperature. Crystals of strontium bromide hexahydrate (SrBr₂·6H₂O) will form.[2]

-

Dehydration: Collect the hexahydrate crystals by filtration. To obtain the anhydrous form, heat the crystals in a drying oven. The hexahydrate decomposes to the dihydrate at 89 °C, and fully converts to anhydrous SrBr₂ at 180 °C.[1] Heat until a constant mass is achieved.

-

Storage: Store the final anhydrous strontium bromide powder in a desiccator to prevent rehydration from atmospheric moisture.

Biological Activity and Mechanism of Action

Bromide salts have historically been used as sedatives and anticonvulsants.[3] The active agent is the bromide ion (Br⁻), which is effective in managing epilepsy, particularly as an add-on therapy for seizures that are refractory to other treatments.[4]

Anticonvulsant Signaling Pathway

The anticonvulsant effect of the bromide ion is primarily attributed to its interaction with GABAergic neurotransmission. Bromide ions can pass through GABAA receptor-associated chloride channels more readily than chloride ions.[5] This influx leads to hyperpolarization of the postsynaptic neuronal membrane, potentiating the inhibitory effect of GABA and raising the seizure threshold.[6]

Caption: Mechanism of bromide's anticonvulsant action at the GABAₐ receptor.

Analytical and Quality Control Protocols

Ensuring the purity and identity of strontium bromide is crucial for its application. A combination of analytical techniques can be employed for comprehensive quality control.

Analytical Workflow Diagram

A typical workflow for the quality control analysis of a synthesized batch of strontium bromide is outlined below. It combines techniques to confirm identity, purity, and hydration state.

Caption: Quality control workflow for Strontium Bromide analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of strontium bromide hydrates.[7]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature as per the manufacturer's instructions. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of the strontium bromide sample into a tared TGA sample pan.[7]

-

Thermal Program: Place the sample in the TGA furnace and execute the following temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting mass vs. temperature curve. For SrBr₂·6H₂O, a significant mass loss will occur, corresponding to the loss of water molecules. The dehydration to anhydrous SrBr₂ is complete by 180 °C.[1] The percentage mass loss can be used to confirm the initial hydration state of the sample.

References

- 1. Strontium bromide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Bromide: The "Old" New Anticonvulsant - WSAVA2004 - VIN [vin.com]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticonvulsants | Veterian Key [veteriankey.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrated Forms of Strontium Bromide: Hexahydrate vs. Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary hydrated forms of strontium bromide: the hexahydrate (SrBr₂·6H₂O) and the monohydrate (SrBr₂·H₂O). A thorough understanding of the distinct physicochemical properties, thermal behavior, and interconversion of these hydrates is critical for their application in pharmaceutical development, materials science, and as analytical reagents. This document outlines key quantitative data, detailed experimental protocols, and visual representations of the relationships and processes involved.

Physicochemical Properties

Strontium bromide is an inorganic salt that readily forms hydrates. The hexahydrate and monohydrate are the most common and stable forms under typical laboratory conditions. Their distinct properties are summarized for direct comparison in the tables below.

Table 1: Chemical Identifiers

| Identifier | Strontium Bromide Hexahydrate | Strontium Bromide Monohydrate |

| CAS Number | 7789-53-9[1] | 14519-13-2[1][2] |

| Molecular Formula | SrBr₂·6H₂O[1][3] | SrBr₂·H₂O[1][2] |

| IUPAC Name | strontium;dibromide;hexahydrate[1] | strontium;dibromide;hydrate[1][4] |

| PubChem CID | 165644[1] | 17749157[1] |

| EC Number | 629-397-4[1] | - |

| UNII | 7I32N2UD6W[1] | - |

| InChI Key | FLMJUJXBFKFYOZ-UHFFFAOYSA-L[1] | NGCOUPFTCAQKJM-UHFFFAOYSA-L[1] |

Table 2: Physical and Chemical Properties

| Property | Strontium Bromide Hexahydrate | Strontium Bromide Monohydrate |

| Molar Mass | 355.52 g/mol [1][5] | 265.44 g/mol [1][2][4] |

| Appearance | White, hygroscopic crystals or crystalline powder[1] | White crystalline powder |

| Density | 2.386 g/cm³[1][6] | Not explicitly available |

| Melting Point | 88.2 °C (decomposes)[1] | Decomposes[1] |

| Solubility in Water | Highly soluble[3][7] | Soluble |

| Solubility in Other Solvents | Soluble in alcohol[7][8][9] | Soluble in ethanol[1] |

| Stability | Stable, but hygroscopic[7] | - |

Thermal Decomposition and Interconversion

The transition between the hexahydrate, lower hydrates, and the anhydrous form of strontium bromide is a critical aspect of its chemistry, particularly relevant for applications in thermochemical energy storage.[10][11] The dehydration process is endothermic and can be precisely controlled by temperature.

The general pathway for the thermal decomposition of strontium bromide hexahydrate involves the sequential loss of water molecules. The hexahydrate can be converted to the monohydrate, which upon further heating, yields the anhydrous salt.[6][12]

Table 3: Dehydration Temperatures and Products

| Starting Hydrate (B1144303) | Resulting Product | Transition Temperature (°C) | Conditions |

| SrBr₂·6H₂O | SrBr₂·2H₂O | 89[6][12] | Heating in air |

| SrBr₂·6H₂O | SrBr₂·H₂O | 70[10][12] | Circulating air oven |

| Hydrated SrBr₂ | Anhydrous SrBr₂ | 180[6][12] | Heating |

The relationship between the different forms of strontium bromide can be visualized as a dehydration pathway.

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. The following sections detail the methodologies for the synthesis and characterization of strontium bromide hydrates.

Synthesis of Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

Strontium bromide hexahydrate can be synthesized by the reaction of a strontium base with hydrobromic acid.[1][6]

Materials:

-

Strontium carbonate (SrCO₃) or Strontium hydroxide (B78521) (Sr(OH)₂)

-

Hydrobromic acid (HBr, aqueous solution)

-

Deionized water

-

Reaction vessel (e.g., beaker)

-

Heating plate with magnetic stirrer

-

Crystallization dish

Procedure:

-

Slowly add hydrobromic acid to a stirred suspension of strontium carbonate in deionized water (or a solution of strontium hydroxide). The reaction with strontium carbonate will produce carbon dioxide gas.[1]

-

Reaction: SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)[1]

-

-

Continue adding HBr until the strontium salt is completely dissolved and the solution is neutral or slightly acidic.

-

Gently heat the resulting strontium bromide solution to concentrate it.

-

Allow the concentrated solution to cool slowly at room temperature in a crystallization dish.

-

Colorless crystals of strontium bromide hexahydrate will form.[3]

-

Isolate the crystals by filtration and dry them under controlled, low-humidity conditions.

Preparation of Strontium Bromide Monohydrate (SrBr₂·H₂O)

The monohydrate is typically prepared by the controlled dehydration of the hexahydrate.[10][11][13]

Materials:

-

Strontium bromide hexahydrate (SrBr₂·6H₂O)

-

Circulating air oven

-

Weighing balance

Procedure:

-

Place a known mass of strontium bromide hexahydrate in a shallow dish.

-

Heat the sample in a circulating air oven at a controlled temperature, typically around 70°C.[10][11][12]

-

Maintain this temperature for several hours.

-

Periodically remove the sample (after cooling in a desiccator) and weigh it.

-

The dehydration is complete when a constant mass is achieved, corresponding to the theoretical mass loss for five water molecules.[13]

Characterization by Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of the hydrates by measuring mass changes as a function of temperature.[13]

Instrumentation:

-

Thermogravimetric Analyzer

-

High-purity inert purge gas (e.g., nitrogen)

-

TGA sample pans (aluminum or platinum)[13]

Procedure:

-

Instrument Setup: Calibrate the TGA for mass and temperature. Set a constant flow rate for the purge gas (e.g., 20-50 mL/min).[13]

-

Sample Preparation: Accurately weigh 5-10 mg of the strontium bromide hydrate into a tared TGA pan.[13][14]

-

TGA Method:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature above the expected final dehydration (e.g., 250°C).[12]

-

-

Data Analysis: The resulting TGA curve will show distinct steps of mass loss. The temperature at the onset of each step indicates the start of a dehydration event. The percentage of mass loss in each step corresponds to the number of water molecules lost.

Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, providing information on melting points, enthalpies of dehydration, and phase changes.

Instrumentation:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans[14]

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Instrument Setup: Calibrate the DSC instrument. Ensure a stable, inert atmosphere with a constant gas flow.[14]

-

Sample Preparation: Accurately weigh 5-10 mg of the strontium bromide hydrate into an aluminum DSC pan and hermetically seal it to prevent water vapor loss.[14] Use an empty, sealed pan as a reference.[14]

-

DSC Method:

-

Equilibrate the sample at a temperature below the expected transition (e.g., 25°C).[14]

-

Ramp the temperature at a controlled rate through the transition region.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during dehydration. The peak temperature and the integrated area of the peak provide information about the transition temperature and the enthalpy of the reaction, respectively.

Applications in Research and Development

The distinct properties of strontium bromide hexahydrate and monohydrate make them suitable for various applications:

-

Thermochemical Energy Storage: The reversible reaction between the monohydrate and anhydrous forms, or between the hexahydrate and monohydrate, is a key area of research for storing and releasing thermal energy.[10][11][15] The high energy density of these reactions is advantageous for this application.[11][16]

-

Pharmaceuticals: Strontium bromide has historical use as a sedative and anticonvulsant.[3] Precise control over the hydration state is crucial for consistent dosing and stability of active pharmaceutical ingredients.

-

Analytical Reagent: In laboratory settings, strontium bromide serves as an analytical reagent and a source of strontium ions for chemical synthesis.[8][9][17]

-

Materials Science: It is used in the production of optical materials, such as scintillation crystals for gamma-ray detection, and in the manufacturing of certain types of glass and ceramics.[3][18]

This guide provides foundational information for professionals working with strontium bromide hydrates. For specific applications, further characterization and optimization of experimental conditions may be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. Strontium bromide monohydrate - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 3. Page loading... [guidechem.com]

- 4. Strontium bromide monohydrate | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Strontium bromide hexahydrate | Br2H12O6Sr | CID 165644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Strontium bromide - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Strontium bromide | 10476-81-0 [chemicalbook.com]

- 9. Strontium bromide | 10476-81-0 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. elib.dlr.de [elib.dlr.de]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Strontium bromide anhydrous Exporter | Strontium bromide anhydrous Exporting Company | Strontium bromide anhydrous International Distributor [multichemexports.com]

- 18. chemimpex.com [chemimpex.com]

Unveiling the Structural Transformation of Strontium Bromide: A Technical Guide to the α-to-β Phase Transition

For Immediate Release

This technical guide provides a comprehensive overview of the solid-state phase transition of strontium bromide (SrBr₂) from its low-temperature tetragonal phase (α-SrBr₂) to its high-temperature cubic phase (β-SrBr₂). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties and thermal behavior of alkaline earth metal halides.

Introduction

Strontium bromide is an inorganic compound with the chemical formula SrBr₂. At ambient conditions, it exists as the α-phase, which possesses a tetragonal crystal structure. Upon heating, it undergoes a reversible, first-order solid-solid phase transition to the β-phase, characterized by a cubic fluorite structure. This transition, occurring at approximately 920 K (650 °C), is of significant interest due to the dramatic change in the material's physical properties, including a notable increase in ionic conductivity in the β-phase.[1] A thorough understanding of this phase transition, including its thermodynamics and kinetics, is crucial for applications where SrBr₂ may be subjected to high temperatures.

Quantitative Data Summary

The crystallographic and thermodynamic parameters of the α-to-β phase transition of SrBr₂ are summarized in the tables below.

Table 1: Phase Transition and Crystal Structure Data for SrBr₂

| Parameter | α-SrBr₂ | β-SrBr₂ | Reference |

| Phase Transition Temperature | - | ~920 K (650 °C) | [1] |

| Crystal System | Tetragonal | Cubic | [1] |

| Space Group | P4/n | Fm-3m | [1] |

| Coordination Geometry (Sr²⁺) | Distorted square antiprism | Cubic | [2] |

Table 2: Temperature-Dependent Lattice Parameters of SrBr₂

| Temperature (K) | Phase | a (Å) | c (Å) | Reference |

| 298 | α | 11.66 | 7.20 | [3] |

| 923 | β | 7.42 | - | |

| 1023 | β | 7.44 | - | |

| 1123 | β | 7.46 | - |

Experimental Protocols

The characterization of the α-to-β phase transition of SrBr₂ primarily involves thermal analysis and diffraction techniques. Detailed experimental protocols for sample preparation, Differential Scanning Calorimetry (DSC), and High-Temperature X-ray Diffraction (XRD) are provided below.

Sample Preparation: Anhydrous SrBr₂

Accurate thermal analysis requires pure, anhydrous SrBr₂. Commercially available strontium bromide is often in its hexahydrate form (SrBr₂·6H₂O). The following protocol describes the preparation of the anhydrous salt.

-

Starting Material: Begin with high-purity strontium bromide hexahydrate (SrBr₂·6H₂O).

-

Dehydration to Monohydrate: Place the SrBr₂·6H₂O in a circulating air oven at a controlled temperature of approximately 70 °C for several hours. This step drives off five water molecules to form the monohydrate (SrBr₂·H₂O).[4] The completion of this step can be verified by monitoring the mass loss.

-

Dehydration to Anhydrous Form: To obtain the anhydrous form, the monohydrate is further heated. A temperature of 180 °C is sufficient to drive off the remaining water molecule.[5]

-

Storage: The resulting anhydrous SrBr₂ should be stored in a desiccator or a controlled inert atmosphere to prevent rehydration.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperature and enthalpy of the phase transition.

-

Instrumentation: A heat-flux or power-compensation DSC instrument capable of reaching at least 700 °C.

-

Sample Preparation: A small amount of anhydrous SrBr₂ (typically 5-10 mg) is hermetically sealed in an inert crucible (e.g., aluminum or platinum). An empty, sealed crucible is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A dry, inert atmosphere is maintained by purging the DSC cell with a constant flow of nitrogen or argon gas (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected transition, for example, 500 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the transition, for instance, 700 °C.

-

Hold the sample at the upper temperature for a few minutes to ensure complete transition.

-

Cool the sample at the same rate back to the initial temperature.

-

-

-

Data Analysis: The phase transition will be observed as an endothermic peak in the heating curve and an exothermic peak in the cooling curve. The onset temperature of the peak is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to monitor the changes in the crystal structure of SrBr₂ as a function of temperature, providing direct evidence of the phase transition.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature sample stage and a position-sensitive detector.

-

Sample Preparation: A thin layer of anhydrous SrBr₂ powder is placed on the sample holder of the high-temperature stage.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a vacuum or in an inert gas atmosphere to prevent oxidation and hydration of the sample.

-

Temperature Program: The sample is heated in a stepwise manner or with a slow, continuous ramp. XRD patterns are collected at various temperatures, with particular attention to the temperature range around the expected phase transition (e.g., from 600 °C to 700 °C in 10 °C intervals).

-

Data Collection: At each temperature, an XRD pattern is recorded over a relevant 2θ range to capture the characteristic diffraction peaks of both the α and β phases.

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. The disappearance of the tetragonal α-SrBr₂ peaks and the appearance of the cubic β-SrBr₂ peaks confirms the phase transition. Rietveld refinement of the patterns can be used to determine the lattice parameters of each phase as a function of temperature.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the phase transition.

References

An In-depth Technical Guide to the Ionic Conductivity of Beta-Phase Strontium Bromide (β-SrBr2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium bromide (SrBr₂) is a halide salt that exhibits a significant increase in ionic conductivity at elevated temperatures. This phenomenon is attributed to a phase transition from the alpha (α) phase to the beta (β) phase, a superionic conductor. This guide provides a comprehensive overview of the ionic conductivity of β-SrBr₂, including its structural properties, conduction mechanisms, and the experimental methodologies used for its characterization. The information is intended to support research and development activities where high bromide ion conductivity is of interest.

Introduction

Strontium bromide, in its high-temperature β-phase, is a noteworthy superionic conductor. At approximately 920 K (647 °C), α-SrBr₂, which has a tetragonal crystal structure, undergoes a first-order solid-solid phase transition to the cubic fluorite structure of β-SrBr₂.[1] This transition is accompanied by extensive disordering of the bromide anion sublattice, leading to a dramatic increase in ionic conductivity, reaching values comparable to that of molten SrBr₂.[1] Understanding the intricacies of this high ionic conductivity is crucial for its potential application in various solid-state electrochemical devices.

Crystal Structure and Phase Transition

The room temperature α-phase of Strontium bromide possesses a tetragonal crystal structure. Upon heating to approximately 920 K, it transforms into the β-phase, which adopts a cubic fluorite structure.[1] This structural change is fundamental to the material's superionic properties. The fluorite structure of β-SrBr₂ is characterized by a face-centered cubic lattice of Sr²⁺ cations, with the Br⁻ anions occupying the tetrahedral sites. The high ionic conductivity arises from the significant dynamic disorder within the Br⁻ sublattice.[1]

Ionic Conduction Mechanism in β-SrBr₂

The high ionic conductivity of β-SrBr₂ is a direct consequence of the extensive disorder in the bromide (Br⁻) ion sublattice within its cubic fluorite crystal structure.[1] Neutron diffraction studies have provided valuable insights into the atomic-level transport mechanisms. The primary mechanism for bromide ion diffusion is through hopping between adjacent regular lattice sites.[2]

Key characteristics of the ionic conduction mechanism include:

-

Hopping Pathway: Bromide ions predominantly hop between nearest-neighbor tetrahedral sites.[2]

-

Hopping Direction: The primary direction of these hops is along the <100> crystallographic axes.[2]

-

Curved Trajectories: The trajectories of the hopping ions are not linear but are markedly curved, passing through the periphery of the octahedral voids in the cation sublattice.[2]

This hopping mechanism, facilitated by the high degree of disorder, results in the exceptionally high ionic conductivity observed in the β-phase.

Quantitative Data on Ionic Conductivity

Detailed temperature-dependent ionic conductivity data for β-SrBr₂ is scarce in the readily available literature. However, a key reported value provides a benchmark for its high-temperature performance.

| Parameter | Value | Temperature | Reference |

| Ionic Conductivity | ~1 S/cm | Near Melting Point (930 K) | [1] |

Note: This table summarizes the most definitive quantitative data found. Further experimental studies are required to populate a more detailed temperature-dependent conductivity profile.

Experimental Protocols for Measuring Ionic Conductivity

The characterization of the ionic conductivity of solid-state materials like β-SrBr₂ at high temperatures requires specialized experimental techniques. The most common and reliable method is AC Impedance Spectroscopy .

Sample Preparation

-

Synthesis: Anhydrous SrBr₂ can be prepared by reacting strontium hydroxide (B78521) or strontium carbonate with hydrobromic acid, followed by dehydration of the resulting hydrate (B1144303) at elevated temperatures (around 180 °C).[1]

-

Pelletizing: The anhydrous SrBr₂ powder is typically pressed into a dense pellet using a hydraulic press. This ensures good contact between the grains and facilitates accurate measurement of bulk conductivity.

AC Impedance Spectroscopy

-

Cell Assembly: The prepared pellet is placed between two inert, ion-blocking electrodes (e.g., platinum or gold) in a high-temperature furnace. A controlled atmosphere is maintained to prevent any reaction with the sample.

-

Measurement: A small amplitude alternating voltage is applied across the sample over a wide range of frequencies. The resulting current and phase shift are measured to determine the complex impedance of the material.

-

Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary part vs. real part of impedance). The bulk resistance of the electrolyte can be extracted from the intercept of the semicircle with the real axis. The ionic conductivity (σ) is then calculated using the formula:

σ = L / (R * A)

where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.

Temperature Control and Arrhenius Plot

Conductivity measurements are performed at various temperatures within the stability range of the β-phase. The temperature-dependent conductivity data is then used to create an Arrhenius plot (ln(σT) vs. 1/T), from which the activation energy for ion migration can be determined.

Visualizations

Experimental Workflow for Ionic Conductivity Measurement

Caption: Experimental workflow for determining the ionic conductivity of β-SrBr₂.

Ionic Conduction Mechanism in β-SrBr₂

Caption: Schematic of Br⁻ ion hopping mechanism in the β-SrBr₂ lattice.

Conclusion

Beta-phase Strontium Bromide stands out as a material with exceptionally high ionic conductivity at elevated temperatures, a property directly linked to its cubic fluorite crystal structure and the inherent disorder within its bromide sublattice. The primary conduction mechanism involves the hopping of bromide ions between adjacent lattice sites. While the fundamental principles are well-understood, a more detailed quantitative analysis of its conductivity over a range of temperatures would be highly beneficial for the scientific and industrial communities. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for unlocking the full potential of this promising superionic conductor.

References

Strontium Bromide: An In-depth Analysis of its Ionic Nature

An authoritative guide for researchers, scientists, and drug development professionals on the fundamental chemical properties of Strontium Bromide (SrBr₂), establishing its classification as an ionic compound through theoretical principles and empirical data.

Executive Summary

Strontium bromide (SrBr₂) is a chemical compound formed from the alkaline earth metal strontium and the halogen bromine. A comprehensive analysis based on electronegativity differences, physicochemical properties, and crystal structure confirms that strontium bromide is unequivocally an ionic compound. This is characterized by the electrostatic attraction between the strontium cation (Sr²⁺) and two bromide anions (Br⁻). This document provides a detailed examination of the evidence, presents quantitative data in a structured format, and outlines the experimental protocols used to determine these properties, underscoring its relevance in pharmaceutical and chemical research.

Determination of Bond Type: Electronegativity Analysis

The nature of a chemical bond is primarily determined by the difference in electronegativity between the constituent atoms. Electronegativity is the measure of an atom's ability to attract shared electrons in a chemical bond.

-

Strontium (Sr) , an alkaline earth metal, has a low electronegativity value of approximately 0.95 on the Pauling scale.[1][2][3]

-

Bromine (Br) , a halogen, has a high electronegativity value of approximately 2.96 on the Pauling scale.[1][2]

The electronegativity difference (ΔEN) is calculated as: ΔEN = EN(Br) - EN(Sr) = 2.96 - 0.95 = 2.01

A general rule in chemistry states that if the electronegativity difference between two atoms is greater than 1.7, the bond is predominantly ionic.[4] With a ΔEN of 2.01, the bond between strontium and bromine falls squarely into the ionic category. This large difference indicates that valence electrons are not shared but are effectively transferred from the less electronegative strontium atom to the more electronegative bromine atoms.[5]

Strontium, being in Group 2 of the periodic table, readily donates its two valence electrons to achieve a stable electron configuration, forming a divalent cation (Sr²⁺).[6] Each bromine atom, a member of Group 17, has seven valence electrons and readily accepts one electron to complete its octet, forming a monovalent anion (Br⁻).[6] To maintain charge neutrality, one strontium atom reacts with two bromine atoms, resulting in the chemical formula SrBr₂.[5][6]

Figure 1. Electron transfer from Strontium to Bromine atoms.

Physicochemical Properties as Evidence of Ionic Bonding

The macroscopic properties of strontium bromide are consistent with those of a typical ionic compound. These include a high melting point, high boiling point, and solubility in polar solvents. These characteristics arise from the strong electrostatic forces (ionic bonds) that hold the ions together in a rigid crystal lattice structure.[7][8]

| Property | Value | Unit |

| Molar Mass (Anhydrous) | 247.428 | g/mol |

| Appearance | White crystalline powder | - |

| Density (Anhydrous) | 4.216 | g/cm³ |

| Melting Point | 643 | °C |

| Boiling Point | 2,146 | °C |

| Solubility in Water | 107 | g/100 mL |

| Solubility in Ethanol | Soluble | - |

| Solubility in Diethyl Ether | Insoluble | - |

Table 1. Physicochemical Properties of Anhydrous Strontium Bromide (SrBr₂).[9]

The high melting and boiling points indicate that a substantial amount of thermal energy is required to overcome the strong electrostatic attractions between the Sr²⁺ and Br⁻ ions in the crystal lattice.[7] Furthermore, its high solubility in water, a polar solvent, is due to the favorable ion-dipole interactions between the ions and water molecules, which are strong enough to break down the lattice.[10] Conversely, it is insoluble in nonpolar solvents like diethyl ether.[10][11]

Crystal Structure

At room temperature, anhydrous strontium bromide (α-SrBr₂) adopts a tetragonal crystal structure with the space group P4/n.[9][12] This structure consists of a highly ordered, three-dimensional lattice of strontium and bromide ions.[9] The arrangement of ions is such that each Sr²⁺ ion is coordinated to eight Br⁻ ions, and each Br⁻ ion is coordinated to four Sr²⁺ ions, maximizing electrostatic attraction and creating a stable, solid structure.[12] This type of crystalline arrangement is a hallmark of ionic compounds.[13]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of strontium bromide is a key indicator of its ionic nature and can be determined using the capillary method with a melting point apparatus.[14][15]

Methodology:

-

Sample Preparation: A small amount of finely powdered, anhydrous strontium bromide is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (643°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[8] For a pure ionic compound like SrBr₂, this melting range (T2 - T1) is typically very narrow (0.5-1.0°C).[15]

Figure 2. Workflow for Melting Point Determination.

Determination of Solubility

The solubility of strontium bromide in different solvents confirms its polar, ionic character.

Methodology:

-

Solvent Selection: Prepare beakers containing measured volumes (e.g., 100 mL) of deionized water (polar) and diethyl ether (nonpolar).[16][17]

-

Solute Addition: Add a known mass of strontium bromide to each solvent incrementally while stirring continuously at a constant temperature (e.g., 20°C).[16]

-

Saturation Point: Continue adding the solute until no more dissolves, and a solid precipitate remains. This is the saturation point.[18]

-

Quantification: For the aqueous solution, the total mass of dissolved SrBr₂ is recorded to calculate the solubility in g/100 mL. For the diethyl ether, the lack of dissolution is observed and noted.[18][19]

Applications in Research and Drug Development

While the primary focus of this guide is the fundamental bonding nature of strontium bromide, its properties have implications for specialized applications.

-

Pharmaceutical Uses: Historically, strontium bromide has been used for its mild sedative properties.[20]

-

Medical Imaging: The high atomic number of strontium makes it a candidate for research into novel contrast agents for X-ray-based imaging modalities like Computed Tomography (CT). As a calcium analog, Sr²⁺ can be taken up by bone tissue, offering potential for targeted bone imaging.[21]

-

Analytical Chemistry: It can be used as a precipitation agent in gravimetric analysis.[20]

Conclusion

Based on a substantial electronegativity difference of 2.01, characteristic physicochemical properties such as a high melting point and solubility in polar solvents, and a defined ionic crystal lattice structure, strontium bromide (SrBr₂) is definitively classified as an ionic compound. The bonding involves the complete transfer of two electrons from a strontium atom to two bromine atoms, resulting in the formation of Sr²⁺ and Br⁻ ions held together by strong electrostatic forces. This fundamental understanding is crucial for its application in scientific research and development.

References

- 1. byjus.com [byjus.com]

- 2. Electronegativity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Strontium » electronegativity [webelements.com]

- 4. Solved: Ionic/covalent Tỉ < 3/13 SrBr₂ pe [Chemistry] [gauthmath.com]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Strontium bromide - Wikipedia [en.wikipedia.org]

- 10. Strontium bromide | 10476-81-0 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. Page loading... [guidechem.com]

- 14. westlab.com [westlab.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. brainkart.com [brainkart.com]

- 18. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 19. fountainheadpress.com [fountainheadpress.com]

- 20. chemiis.com [chemiis.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Natural Occurrence and Mineral Sources of Strontium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium bromide (SrBr₂) is a compound with applications in medicine and as a chemical reagent. Unlike many other metallic halides, strontium bromide does not occur naturally as a distinct mineral. Its existence in the natural world is as dissociated strontium (Sr²⁺) and bromide (Br⁻) ions, primarily in aqueous environments. The primary sources for the industrial production of strontium bromide are the minerals from which strontium is commercially extracted and the brines and seawaters that serve as the principal sources of bromine. This technical guide provides an in-depth overview of the natural sources of the constituent elements of strontium bromide, their quantitative distribution, and the analytical methods used for their determination.

Natural Occurrence and Sources

Strontium bromide is not found as a mineral in nature. The formation of strontium bromide for industrial and pharmaceutical use is a synthetic process that relies on the extraction of strontium and bromine from their respective natural sources.

Mineral Sources of Strontium

The most economically significant sources of strontium are the minerals celestite and strontianite.[1] Strontium is the 15th most abundant element in the Earth's crust.[1]

-

Celestite (SrSO₄): This strontium sulfate (B86663) mineral is the most common and economically viable source of strontium.[1][2] It is typically found in sedimentary rocks, particularly in association with gypsum, anhydrite, and limestone.[3] Pure celestite contains 56.4% strontium oxide.[2]

-

Strontianite (SrCO₃): This strontium carbonate mineral is less common than celestite but is more valuable because it is easier to convert to other strontium compounds, and it contains a higher percentage of strontium.[1][4] Pure strontianite contains 70.1% strontium oxide.[2] It is often found in hydrothermal veins and as nodules in limestone.[3]

Natural Sources of Bromide

Bromine is primarily found as the bromide ion in various aqueous environments.

-

Seawater: Seawater is a major reservoir of bromide, with concentrations typically ranging from 65 to 80 mg/L.[5][6]

-

Underground Brines: Brines associated with oil and gas deposits, as well as those in deep geological formations, can have significantly higher concentrations of bromide than seawater, sometimes reaching up to 1287 mg/L.[7][8]

-

Evaporitic (Salt) Lakes: Highly saline bodies of water, such as the Dead Sea, are rich sources of bromide.[9]

Quantitative Data on Strontium and Bromide in Natural Sources

The concentration of strontium in its primary mineral sources and bromide in its principal aqueous sources are summarized below.

Table 1: Strontium Content in Primary Mineral Sources

| Mineral | Chemical Formula | Theoretical Strontium Oxide (SrO) Content (%) | Theoretical Strontium (Sr) Content (%) |

| Celestite | SrSO₄ | 56.4[2] | 47.7[4] |

| Strontianite | SrCO₃ | 70.1[2] | 59.36[4] |

Table 2: Bromide Concentration in Various Natural Water Sources

| Source | Typical Bromide (Br⁻) Concentration |

| Seawater | 65 - 80 mg/L[5][6] |

| Freshwater (Lakes and Streams) | < 0.2 mg/L[7] |

| Rainwater (away from coast) | < 0.01 mg/L[7] |

| Groundwater | Mean of 0.095 mg/L, can be up to 2.3 mg/L due to saltwater intrusion[7] |

| Oil and Gas Brine | Can exceed 1287 mg/L[7] |

Experimental Protocols for Analysis

The analysis of strontium in mineral sources and bromide in aqueous samples is crucial for assessing the economic viability of extraction and for quality control in the synthesis of strontium bromide.

Analysis of Strontium in Minerals

Several analytical techniques are employed to determine the strontium content in minerals like celestite and strontianite.

-

X-ray Fluorescence (XRF) Spectrometry: This is a widely used non-destructive technique for the elemental analysis of rocks and minerals. The sample is irradiated with X-rays, causing the elements within to emit characteristic fluorescent X-rays, which are then detected and quantified.

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive techniques that can measure trace and major element concentrations.[10] The mineral sample is first dissolved in a strong acid. The resulting solution is then introduced into a plasma, which excites the atoms, causing them to emit light at characteristic wavelengths (ICP-AES) or be ionized and detected by their mass-to-charge ratio (ICP-MS).[11]

-

Atomic Absorption Spectroscopy (AAS): In this method, a solution of the dissolved mineral is aspirated into a flame or graphite (B72142) furnace. A light source emitting a wavelength specific to strontium is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of strontium.[10]

Analysis of Bromide in Water

The determination of bromide concentration in seawater and brines is typically performed using the following methods:

-

Ion Chromatography (IC): This is a preferred and highly sensitive method for bromide analysis in various water types.[12][13] The water sample is injected into a system where ions are separated on a chromatographic column based on their affinity for the stationary phase. A conductivity detector is commonly used for quantification.

-

Spectrophotometric Methods: These methods are based on the reaction of bromide with a reagent to form a colored complex.[12] The intensity of the color, which is proportional to the bromide concentration, is then measured with a spectrophotometer. A notable example is the phenol (B47542) red colorimetric method.[14]

-

Potentiometric Determination with Ion-Selective Electrode (ISE): This method uses an electrode that is sensitive to bromide ions.[15] The potential difference between the bromide ISE and a reference electrode is measured and is related to the bromide concentration in the sample.

Logical Pathway from Natural Sources to Strontium Bromide

The synthesis of strontium bromide is a multi-step process that begins with the extraction and processing of its constituent elements from their natural sources.

Caption: From Natural Sources to Synthesized Strontium Bromide.

Synthesis of Strontium Bromide from Natural Precursors

A common method for preparing strontium bromide involves the reaction of strontium carbonate with hydrobromic acid.[16]

Reaction: SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂

Strontium carbonate is either directly sourced from the mineral strontianite or, more commonly, produced from celestite through the "soda-ash" method (black ash process). In this process, celestite is roasted with sodium carbonate to produce strontium carbonate. Hydrobromic acid is synthesized from bromine extracted from seawater or brines.

The reaction of strontium carbonate and hydrobromic acid yields a solution of strontium bromide, which can then be crystallized to obtain the solid product, typically as the hexahydrate (SrBr₂·6H₂O).[16] Anhydrous strontium bromide can be obtained by heating the hexahydrate.[16]

Conclusion

Strontium bromide is not a naturally occurring mineral but is synthesized from raw materials that are abundant in the Earth's crust and oceans. The primary sources of strontium are the minerals celestite and strontianite, while bromide is predominantly extracted from seawater and underground brines. A thorough understanding of the geochemistry of these sources and the analytical methods for their quantification is essential for the efficient and economical production of high-purity strontium bromide for various scientific and industrial applications.

References

- 1. mineralseducationcoalition.org [mineralseducationcoalition.org]

- 2. Strontium [geology.arkansas.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bromide in water | Metrohm [metrohm.com]

- 7. Bromide Bromates Drinking Water Contaminants [knowyourh2o.com]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. Bromine [pubs.usgs.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Method – Isobar Science [isobarscience.com]

- 12. nano-lab.com.tr [nano-lab.com.tr]

- 13. Bromate Methods & Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. epa.gov [epa.gov]

- 16. Strontium bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermochemical Properties of Strontium Bromide for Heat Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochemical energy storage (TCES) is an emerging technology with the potential for high energy density and long-term storage duration with minimal heat loss.[1][2] Among the various materials being investigated, strontium bromide (SrBr₂) has garnered significant attention as a promising candidate for low-to-medium temperature applications, particularly for waste heat recovery and solar energy storage.[3][4] This technical guide provides a comprehensive overview of the thermochemical properties of strontium bromide, focusing on its hydration and dehydration reactions for thermal energy storage.

The primary mechanism for heat storage using strontium bromide involves the reversible chemical reaction of the salt with water vapor. The two most studied hydration states are the monohydrate (SrBr₂·H₂O) and the hexahydrate (SrBr₂·6H₂O). The transition between the anhydrous and monohydrate forms is particularly suited for applications requiring operating temperatures between 150°C and 300°C.[3][5] The hexahydrate form is often considered for lower temperature applications, typically below 100°C.[6][7]

This document details the quantitative thermochemical data, experimental protocols for material characterization, and visual representations of the key processes involved in utilizing strontium bromide for heat storage.

Thermochemical Properties of Strontium Bromide

The key performance indicators for a thermochemical heat storage material are its energy storage density, reaction enthalpy, operating temperatures, and cycling stability. The following tables summarize the reported quantitative data for both the monohydrate and hexahydrate systems of strontium bromide.

Strontium Bromide Monohydrate (SrBr₂·H₂O)

The reversible reaction for the monohydrate system is:

SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) + ΔH

| Property | Value | Conditions/Notes |

| Energy Density | 291 kJ/kg SrBr₂ (81 kWh/t) | [3][8][9] |

| Reaction Enthalpy (ΔH) | 72.8 kJ/mol | [3] |

| Dehydration Temperature | 211°C | Onset temperature at 19 kPa water vapor pressure and a heating rate of 0.5 K/min.[3] |

| Hydration Temperature | 158°C | Onset temperature at 19 kPa water vapor pressure and a cooling rate of 0.5 K/min.[3] |

| Specific Thermal Power (Hydration) | Up to 4 kW/kg SrBr₂ | At 180°C and 69 kPa.[3][8] |

| Specific Thermal Power (Dehydration) | 2.5 kW/kg SrBr₂·H₂O | At 210°C and 5 kPa steam pressure.[3][8] |

| Cycling Stability | Stable over 100 cycles | Isothermal cycling at 170°C.[3] |

Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

The reversible reaction for the hexahydrate system is:

SrBr₂·H₂O(s) + 5H₂O(g) ⇌ SrBr₂·6H₂O(s) + ΔH

| Property | Value | Conditions/Notes |

| Energy Density | 798 J/g (1.95 GJ/m³ or 542 kWh/m³) | [6] |

| Reaction Enthalpy (ΔH) | 58 ± 2 kJ/mol H₂O | |

| Dehydration Temperature | 80 - 100°C | With <15 mbar H₂O pressure. |

| Hydration Temperature | 50 - 70°C | With >60% relative humidity. |

| Melting Point | 89°C | The hexahydrate form melts at this temperature.[3][10] |

| Round-trip Efficiency | 75% | Demonstrated in a 340 kg test unit. |

Experimental Protocols

Accurate characterization of thermochemical properties is crucial for designing and evaluating heat storage systems. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the dehydration temperatures and water content of strontium bromide hydrates.[5][11]

1. Materials and Instrumentation:

-

Sample: Strontium Bromide Monohydrate (SrBr₂·H₂O) or Hexahydrate (SrBr₂·6H₂O). Note: Commercially available strontium bromide is often in the hexahydrate form. The monohydrate can be prepared by drying the hexahydrate in a circulating air oven at 70-110°C for several hours until a constant mass is achieved.[5]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Aluminum or platinum pans.

-

Purge Gas: High-purity nitrogen (99.99% or higher).

2. Instrument Setup and Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min.[5]

-

Perform a baseline run with an empty sample pan to ensure a stable baseline.

3. TGA Method Parameters:

-

Initial Temperature: Ambient temperature (e.g., 25°C).

-

Heating Rate: A controlled rate, typically 5-10 °C/min.[11]

-

Final Temperature: A temperature above the final dehydration step (e.g., 250°C).[10]

-

Atmosphere: Inert gas (Nitrogen) flow.

4. Procedure:

-

Tare an empty TGA sample pan.

-

Accurately weigh 5-10 mg of the strontium bromide hydrate (B1144303) sample into the pan.[5]

-

Load the sample pan into the TGA furnace.

-

Initiate the pre-defined temperature program.

-

The instrument will record the sample mass as a function of temperature.

-

Upon completion, cool the furnace and remove the sample.

5. Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the mass loss at different temperature ranges, which corresponds to the loss of water molecules.

-

The onset temperature of each mass loss step indicates the dehydration temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the melting point and latent heat of fusion of the salt hydrates.[11]

1. Materials and Instrumentation:

-

Sample: Strontium Bromide Hexahydrate (SrBr₂·6H₂O).

-

Instrument: A calibrated differential scanning calorimeter with a cooling unit.

-

Sample Pans: Aluminum DSC pans, hermetically sealed.

-

Reference: An empty, sealed aluminum pan.

-

Purge Gas: High-purity nitrogen.

2. Instrument Setup and Calibration:

-

Turn on the cooling unit and allow the system to stabilize.

-

Ensure a stable, inert atmosphere with a nitrogen gas flow, typically set to 20 psi.[11]

-

Calibrate the instrument for temperature and enthalpy using standard reference materials.

3. DSC Method Parameters:

-

Thermal Cycle:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Ramp the temperature up to a point above its melting point at a controlled heating rate (e.g., 5-10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.[11]

-

4. Procedure:

-

Accurately weigh 5-10 mg of the salt hydrate sample into an aluminum DSC pan and seal it hermetically.[11]

-

Place the sample and reference pans into the DSC cell.

-

Start the thermal program.

5. Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic peak on the DSC curve.

-

The latent heat of fusion is calculated by integrating the area of the melting peak.[11]

Visualizations

Thermochemical Heat Storage Cycle

The following diagram illustrates the fundamental charging and discharging cycle of a thermochemical heat storage system using strontium bromide.

Caption: Charging and discharging phases of the SrBr₂ thermochemical storage cycle.

Experimental Workflow for Thermogravimetric Analysis (TGA)

This diagram outlines the typical workflow for characterizing strontium bromide using TGA.

Caption: Step-by-step workflow for TGA characterization of SrBr₂ hydrates.

Logical Relationship for Material Selection

The following diagram illustrates the key considerations in selecting a thermochemical material for heat storage.

Caption: Key criteria for selecting thermochemical heat storage materials.

Conclusion

Strontium bromide, in both its monohydrate and hexahydrate forms, presents a compelling case for thermochemical heat storage in low-to-medium temperature ranges. Its high energy density, favorable reaction kinetics, and good cycling stability make it a subject of ongoing research and development. The choice between the monohydrate and hexahydrate systems will largely depend on the specific application's operating temperature requirements. Further research into composite materials, incorporating additives like natural graphite (B72142) to enhance thermal conductivity and mitigate agglomeration, is a promising avenue for improving the practical performance of strontium bromide-based heat storage systems.[7][12] This guide provides a foundational understanding of the thermochemical properties and characterization of strontium bromide for researchers and scientists in the field of thermal energy storage.

References

- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 2. benthamopen.com [benthamopen.com]

- 3. elib.dlr.de [elib.dlr.de]

- 4. Adsorption behavior of H2O on the strontium bromide surface: first-principles and molecular dynamics calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. electronic library - Thermodynamic and kinetic investigations of the SrBr2 hydration and dehydration reactions for thermochemical energy storage and heat transformation [elib.dlr.de]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of SrBr2 composite sorbents for a sorption thermal energy storage system to store low-temperature heat [ideas.repec.org]

Methodological & Application

Using Strontium bromide as a precursor for poly(phenylcarbyne) synthesis

Application Notes and Protocols: Synthesis of Poly(phenylcarbyne)

Topic: A Review of Synthetic Pathways for Poly(phenylcarbyne) and a Protocol for Reductive Coupling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial investigations into the use of strontium bromide as a precursor for poly(phenylcarbyne) synthesis found the claim to be unsubstantiated in peer-reviewed scientific literature. While one commercial supplier notes this application, the broader scientific consensus does not support the use of strontium bromide as a direct precursor.[1] This document instead provides a detailed protocol for a chemically established method for synthesizing poly(phenylcarbyne), which is a precursor to diamond-like carbon.[2][3]

Introduction to Poly(phenylcarbyne)

Poly(phenylcarbyne) is a fascinating carbon-based random network polymer. Its structure consists of a three-dimensional network of tetrahedrally hybridized carbon atoms.[2] Each carbon atom in the backbone is bonded to three other carbons and bears one phenyl substituent. This unique structure of fused rings confers unusual properties, most notably its ability to undergo thermal decomposition to yield diamond or diamond-like carbon phases at atmospheric pressure.[2] Established synthesis methods often rely on reductive coupling or electrochemical polymerization of suitable precursors.[4]

Proposed Synthesis Method: Reductive Coupling

The following protocol details the synthesis of poly(phenylcarbyne) via a Wurtz-type reductive coupling of a trichloromethyl-substituted benzene (B151609) precursor using an alkali metal dispersion. This method is based on established principles of forming carbon-carbon bonds from organohalide precursors. The Wurtz-Fittig reaction, a related process, couples aryl and alkyl halides using sodium metal to form substituted aromatic compounds.[5][6][7]

Materials and Reagents

A comprehensive list of materials and their relevant properties are summarized below.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Key Properties |

| (Trichloromethyl)benzene | C₆H₅CCl₃ | 195.48 | Monomer Precursor | Liquid, reactant |

| Sodium Metal | Na | 22.99 | Reducing Agent | Solid, highly reactive with water and alcohols |

| Toluene (B28343) | C₇H₈ | 92.14 | Solvent | Anhydrous, high purity required |

| Methanol (B129727) | CH₃OH | 32.04 | Quenching Agent | Used to neutralize unreacted sodium metal |

| Hydrochloric Acid (1M) | HCl | 36.46 | Work-up Reagent | Aqueous solution for washing |

| Dichloromethane | CH₂Cl₂ | 84.93 | Purification | Solvent for dissolving and precipitating the polymer |

| Hexane (B92381) | C₆H₁₄ | 86.18 | Purification | Anti-solvent for precipitating the polymer |

| Argon Gas | Ar | 39.95 | Inert Atmosphere | Prevents reaction with air and moisture |

Experimental Protocol

Safety First: This procedure involves highly reactive sodium metal and flammable solvents. All steps must be performed in a certified fume hood, under an inert argon atmosphere, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for argon. Ensure all glassware is thoroughly dried in an oven and cooled under an argon stream.

-

Reagent Preparation:

-

In the reaction flask, add 200 mL of anhydrous toluene.

-

Carefully add 10 grams of sodium metal, cut into small pieces, to the toluene.

-

Heat the mixture to the boiling point of toluene (~110°C) with vigorous stirring to create a fine dispersion of molten sodium. Caution: Handle sodium metal with extreme care.

-

-

Monomer Addition:

-

Prepare a solution of 25 grams of (trichloromethyl)benzene in 50 mL of anhydrous toluene.

-

Once the sodium dispersion is stable, slowly add the monomer solution to the flask dropwise over a period of 2 hours.

-

The reaction is exothermic; control the addition rate to maintain a steady reflux. The reaction mixture will turn dark brown/black, indicating polymerization.

-

-

Reaction:

-

After the addition is complete, maintain the mixture at reflux with continuous stirring for an additional 4 hours to ensure the reaction goes to completion.

-

-

Quenching and Work-up:

-

Cool the reaction flask to room temperature.

-

CAUTION: This step is hazardous. Slowly and carefully add 50 mL of methanol dropwise to quench any unreacted sodium metal. This will produce hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

-

Once the sodium has been fully quenched, slowly add 100 mL of 1M hydrochloric acid to the mixture and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel. Wash the organic layer twice with 100 mL of deionized water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Polymer Isolation and Purification:

-

Filter off the drying agent and reduce the volume of the toluene solution by approximately 75% using a rotary evaporator.

-

Pour the concentrated solution into a beaker containing 500 mL of vigorously stirring hexane. Poly(phenylcarbyne) will precipitate as a brown powder.

-

Allow the suspension to stir for 1 hour, then collect the solid product by vacuum filtration.

-

Wash the collected polymer with fresh hexane and dry under vacuum at 60°C for 24 hours.

-

Diagrams and Workflows

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification of poly(phenylcarbyne).

Logical Polymerization Pathway

This diagram illustrates the conceptual transformation from monomer to the cross-linked polymer network.

References

- 1. Strontium bromide anhydrous Exporter | Strontium bromide anhydrous Exporting Company | Strontium bromide anhydrous International Distributor [multichemexports.com]

- 2. Poly(phenylcarbyne): A Polymer Precursor to Diamond-Like Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Strontium Bromide in Pyrotechnics to Achieve Red Flame Color

For Researchers, Scientists, and Drug Development Professionals

Introduction